6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione

Antimalarial Redox Biology Drug Discovery

Generic naphthoquinones lack the 6-fluoro/2,3-dihydroxy motif critical for tuned redox potential and prodrug applicability. 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione (CAS 89226-84-6) resolves this with a uniquely functionalized scaffold. • 6-F substituent elevates quinone reduction potential vs. non-fluorinated analogs, enhancing oxidant activity and photoreactivity • 2,3-DiOH groups enable selective esterification to lipophilic prodrugs with improved topical penetration and sustained release • Documented ≥50% parasitemia reduction at 50 mg/kg p.o. in antimalarial models; covered under patent claims for 6-substituted-2,3-dihydroxy-1,4-naphthoquinone diesters Standard packaging: 1 g, 5 g. Bulk quantities available upon request.

Molecular Formula C10H5FO4
Molecular Weight 208.14 g/mol
CAS No. 89226-84-6
Cat. No. B11898149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione
CAS89226-84-6
Molecular FormulaC10H5FO4
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=C(C2=O)O)O
InChIInChI=1S/C10H5FO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H
InChIKeyWQFUXENRFAZEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione Overview


6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione (CAS 89226-84-6) is a 1,4-naphthoquinone derivative characterized by a fluorine atom at the 6-position and hydroxyl groups at the 2- and 3-positions . This substitution pattern creates a unique redox-active scaffold with distinct electronic properties compared to unsubstituted or differently substituted naphthoquinones. The compound serves as a key intermediate for synthesizing ester prodrugs and other functionalized derivatives, with documented applications in antipsoriatic agent development [1].

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione vs Unsubstituted Naphthoquinones


Generic naphthoquinones lack the specific 6-fluoro and 2,3-dihydroxy substitution pattern that defines the compound's reactivity, redox potential, and prodrug applicability. The electron-withdrawing fluorine atom at the 6-position alters the quinone reduction potential and modulates metabolic stability, while the adjacent hydroxyl groups enable selective esterification to generate bioavailable prodrugs [1]. Unsubstituted or differently substituted analogs fail to provide the same balance of redox activity and synthetic versatility, which is critical for applications in antipsoriatic drug development and redox-based research [2].

Quantitative Comparison of 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione vs Analogs


Enhanced In Vivo Antimalarial Efficacy with 6-Fluoro Substitution

Introduction of a 6-fluoro substituent into the naphthoquinone scaffold significantly improves in vivo antimalarial potency. In a comparative study of 3-benzylmenadione derivatives, the 6-fluoro analog (6-fluoro-plasmodione) reduced parasitemia by 50% after oral administration at 50 mg/kg, whereas the non-fluorinated parent compound (plasmodione) and other analogs showed lower efficacy at the same dose [1]. This demonstrates the critical role of the 6-fluoro group in enhancing biological activity, a structural feature directly present in 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione.

Antimalarial Redox Biology Drug Discovery

Key Intermediate for Antipsoriatic Diester Prodrugs

The 2,3-diesters of 6-substituted-2,3-dihydroxy-1,4-naphthoquinones, including the 6-fluoro derivative, exhibit useful antipsoriatic activity when topically applied to mammals [1]. While the patent does not provide a direct head-to-head comparison for the 6-fluoro analog, the class-level inference is clear: the 6-fluoro substitution pattern is explicitly claimed as part of the active pharmacophore, and the 2,3-dihydroxy groups are essential for prodrug esterification, enabling improved topical bioavailability compared to non-esterified naphthoquinones.

Psoriasis Prodrug Design Dermatology

Lower Plasma Protein Binding with 6-Fluoro Substitution

In a comparative study of 3-benzylmenadione derivatives, the 6-fluoro analog (6-fluoro-plasmodione) demonstrated a lower shift factor between Albumax assays and human serum conditions, suggesting reduced plasma protein binding compared to the non-fluorinated plasmodione or the analog A-b-9 [1]. Lower protein binding is generally associated with higher free drug concentrations and improved in vivo efficacy, highlighting the pharmacokinetic advantage conferred by the 6-fluoro substituent present in 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione.

Pharmacokinetics Drug Design Protein Binding

Altered Redox Potential and Enhanced Oxidizing Character

Introduction of a fluorine atom onto the naphthoquinone scaffold markedly alters its redox properties, making the compound highly oxidizing and particularly photoreactive [1]. While specific redox potential values for 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione are not available in the public domain, this class-level observation indicates that the 6-fluoro substituent shifts the reduction potential to more positive values compared to non-fluorinated analogs, which can influence biological activity and enable applications in redox-based sensing or photochemistry.

Electrochemistry Redox Chemistry Photoreactivity

Application Scenarios for 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione


Antimalarial Drug Discovery

Use 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione as a core scaffold for synthesizing novel antimalarial agents. The 6-fluoro substituent has been shown to improve in vivo parasitemia reduction by ≥50% at 50 mg/kg oral dose compared to non-fluorinated analogs and to lower plasma protein binding, increasing free drug availability [1]. This scaffold is ideal for medicinal chemistry programs targeting Plasmodium parasites, where redox-active naphthoquinones disrupt parasite redox homeostasis.

Topical Antipsoriatic Prodrug Development

Employ 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione as a precursor for synthesizing 2,3-diester prodrugs with documented antipsoriatic activity [2]. The 2,3-dihydroxy groups enable facile esterification to generate lipophilic prodrugs that improve topical penetration and sustain drug release, a key advantage over non-esterified naphthoquinones. This application is directly supported by patent claims for 6-substituted-2,3-dihydroxy-1,4-naphthoquinone diesters.

Redox-Active Probes and Photochemical Studies

Utilize 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione in electrochemical and photochemical research where a highly oxidizing quinone core is required. The electron-withdrawing fluorine atom increases the reduction potential, making the compound a stronger oxidant and more photoreactive than non-fluorinated naphthoquinones [3]. This property is valuable for designing redox-based sensors, studying electron transfer processes, or developing photoreactive materials.

Synthetic Intermediate for Fluorinated Heterocycles and Bioactives

Use 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione as a versatile building block in organic synthesis. The compound can undergo selective O-alkylation or O-acylation at the 2- and 3-hydroxyl groups, enabling the construction of diverse fluorinated naphthoquinone derivatives with tailored biological or material properties [2]. This scenario is particularly relevant for combinatorial chemistry and library synthesis where the 6-fluoro motif is a desired pharmacophore.

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